molecular formula C12H9Br2FN2 B8129183 5-BRomo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine

5-BRomo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine

Cat. No.: B8129183
M. Wt: 360.02 g/mol
InChI Key: YNIDRESUNPSIEC-UHFFFAOYSA-N
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Description

5-Bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine is a complex organic compound that belongs to the class of brominated and fluorinated pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-fluoropyridine followed by a series of substitution reactions to introduce the desired functional groups. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other heterocyclic derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

5-Bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, leading to improved therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluoropyridine
  • 2-Bromo-5-fluoropyridine
  • 5-Bromo-2-chloropyridine
  • 2-Amino-5-bromopyridine

Uniqueness

Compared to similar compounds, 5-Bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine offers unique advantages due to its dual bromine and fluorine substitutions, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound in the design of novel pharmaceuticals and agrochemicals .

Properties

IUPAC Name

5-bromo-2-[(5-bromo-2-fluoropyridin-4-yl)methyl]-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2FN2/c1-7-2-9(16-5-10(7)13)3-8-4-12(15)17-6-11(8)14/h2,4-6H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIDRESUNPSIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)CC2=CC(=NC=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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